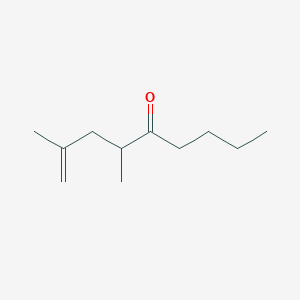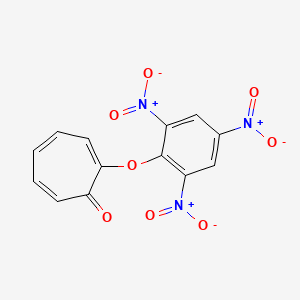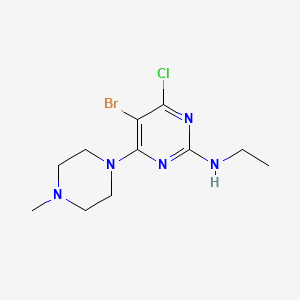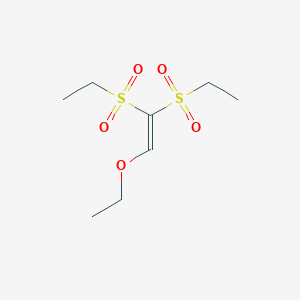
1,1-Di(ethanesulfonyl)-2-ethoxyethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(ethanesulfonyl)-2-ethoxyethene is an organic compound characterized by the presence of two ethanesulfonyl groups and an ethoxy group attached to an ethene backbone
Méthodes De Préparation
The synthesis of 1,1-Di(ethanesulfonyl)-2-ethoxyethene typically involves the reaction of ethanesulfonyl chloride with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
1,1-Di(ethanesulfonyl)-2-ethoxyethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl alcohols.
Substitution: The ethanesulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethanesulfonic acid and ethoxyethanol.
Applications De Recherche Scientifique
1,1-Di(ethanesulfonyl)-2-ethoxyethene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with sulfonyl functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1,1-Di(ethanesulfonyl)-2-ethoxyethene involves its interaction with molecular targets such as enzymes and proteins. The ethanesulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The ethoxy group may also participate in hydrogen bonding interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
1,1-Di(ethanesulfonyl)-2-ethoxyethene can be compared with other sulfonyl-containing compounds such as:
1,1-Di(ethanesulfonyl)ethane: Lacks the ethoxy group, resulting in different reactivity and applications.
1,1-Di(methanesulfonyl)-2-ethoxyethene: Contains methanesulfonyl groups instead of ethanesulfonyl groups, leading to variations in chemical properties and biological activity.
1,1-Di(ethanesulfonyl)-2-methoxyethene: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
The unique combination of ethanesulfonyl and ethoxy groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
62943-45-7 |
|---|---|
Formule moléculaire |
C8H16O5S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-ethoxy-1,1-bis(ethylsulfonyl)ethene |
InChI |
InChI=1S/C8H16O5S2/c1-4-13-7-8(14(9,10)5-2)15(11,12)6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
UVIWSVNJIHFHIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(S(=O)(=O)CC)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


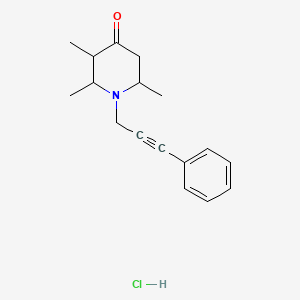
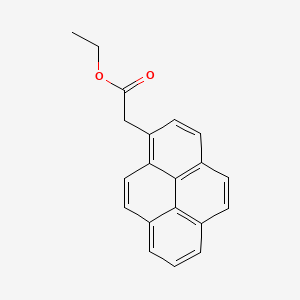
![Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14507156.png)
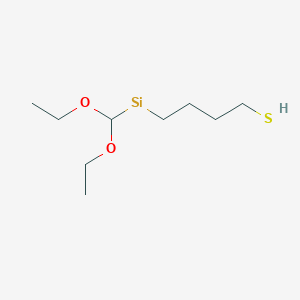
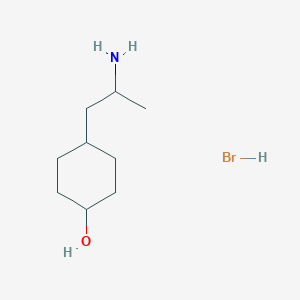

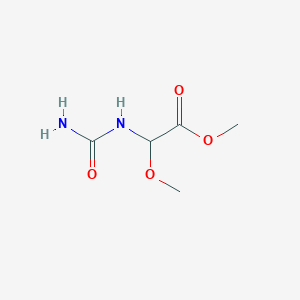
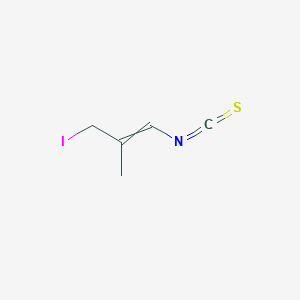
![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)


